1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol
CAS No.: 2549026-16-4
Cat. No.: VC11820286
Molecular Formula: C13H13BrN2O
Molecular Weight: 293.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2549026-16-4 |
---|---|
Molecular Formula | C13H13BrN2O |
Molecular Weight | 293.16 g/mol |
IUPAC Name | 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol |
Standard InChI | InChI=1S/C13H13BrN2O/c14-10-3-1-9-2-4-13(15-12(9)7-10)16-6-5-11(17)8-16/h1-4,7,11,17H,5-6,8H2 |
Standard InChI Key | BUNIKOOEBRTFBM-UHFFFAOYSA-N |
SMILES | C1CN(CC1O)C2=NC3=C(C=CC(=C3)Br)C=C2 |
Canonical SMILES | C1CN(CC1O)C2=NC3=C(C=CC(=C3)Br)C=C2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound consists of a quinoline backbone (C₉H₆N) substituted with a bromine atom at position 7 and a pyrrolidin-3-ol group at position 2 (Figure 1). The pyrrolidine ring introduces a stereocenter at the 3-hydroxy position, creating potential for enantiomeric forms.
Molecular Formula: C₁₃H₁₄BrN₂O
Molecular Weight: 293.17 g/mol (calculated from exact mass)
Density: Estimated at 1.7 ± 0.1 g/cm³ based on analogs like 7-bromoquinolin-4-ol .
Boiling Point: Predicted to exceed 370°C, analogous to brominated quinolines .
Table 1: Key Physicochemical Parameters
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol can be approached via:
-
Quinoline Core Functionalization: Bromination of quinoline at position 7 followed by introduction of the pyrrolidine moiety.
-
Pyrrolidine Ring Construction: Cyclization strategies to form the pyrrolidin-3-ol group directly on a pre-brominated quinoline scaffold.
Step 1: Preparation of 7-Bromoquinolin-2-ol
7-Bromoquinolin-2-ol serves as a key intermediate. Bromination of quinolin-2-ol using N-bromosuccinimide (NBS) in acetic acid yields the 7-bromo derivative .
Biological Activity and Mechanism
Table 2: Comparative IC₅₀ Values of Quinoline Analogs
Compound | Target | IC₅₀ (nM) |
---|---|---|
PI3K/mTOR inhibitor | PI3Kα | 0.50–2.03 |
Survivin inhibitor | Survivin | <100 (cell-based) |
Anticancer Activity
Quinoline-pyrrolidine hybrids disrupt survivin, a protein overexpressed in cancers . In HCT116 colorectal cancer cells, analogs reduce survivin levels by >50% at 10 μM . The bromine atom enhances cellular uptake by increasing lipophilicity (LogP ~3.28) .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume